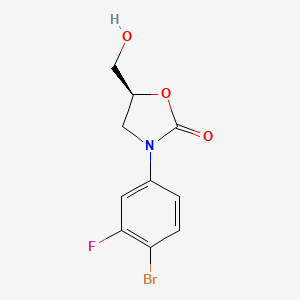

(S)-3-(4-bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

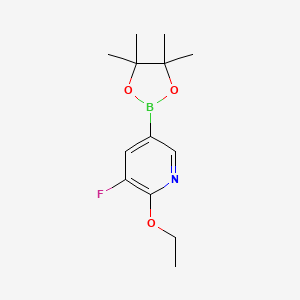

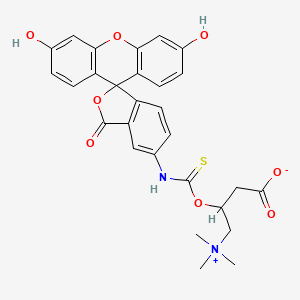

(S)-3-(4-bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one (also known as S-3-BFPHO) is an oxazolidinone compound that has been studied for its potential use in various scientific research applications. It has a unique chemical structure consisting of a five-membered ring with a bromo-fluoro-phenyl group, a hydroxymethyl group, and an oxazolidinone group. This compound has been studied for its potential to be used as a chiral building block for the synthesis of complex molecules, as well as its potential application in drug design and development.

Applications De Recherche Scientifique

Oxazolidinones as Antimicrobial Agents

Oxazolidinones represent a novel class of synthetic antimicrobial agents, characterized by their unique mechanism of protein synthesis inhibition. They exhibit bacteriostatic activity against significant human pathogens, including methicillin-resistant Staphylococcus aureus, vancomycin-resistant enterococci, and penicillin- and cephalosporin-resistant Streptococcus pneumoniae. The development of Linezolid, an oxazolidinone selected for clinical use, highlights the class's potential due to its near-complete oral bioavailability, favorable pharmacokinetic and toxicity profiles, and efficacy against gram-positive pathogens in vivo (Diekema & Jones, 2000).

Development of New Oxazolidinone Derivatives

Considerable efforts have been directed towards discovering new oxazolidinone-based antibacterial agents with an improved biological profile. This pursuit aims to identify compounds with potent antibacterial activities that could potentially reach the market, driven by the research activities of private companies to understand and enhance the activity features of oxazolidinones (Poce et al., 2008).

Antibacterial Hybrid Molecules

The development of oxazolidinone-containing hybrids targets the urgent need for novel anti-MRSA agents due to the increasing threat of methicillin-resistant Staphylococcus aureus (MRSA). These hybrids are explored for their potential to interact with multiple targets or to mitigate known side effects associated with oxazolidinones, thus representing a promising scaffold for developing new anti-MRSA agents (Jiang, Liu, & Gao, 2020).

Addressing Tuberculosis

Oxazolidinones are being evaluated for their efficacy in treating tuberculosis (TB), particularly in the context of drug-sensitive TB and multidrug-resistant (MDR) TB. The interest lies in utilizing oxazolidinones, among other novel anti-TB drugs, to potentially shorten treatment durations and improve management outcomes for drug-resistant TB (Dooley, Nuermberger, & Diacon, 2013).

Propriétés

IUPAC Name |

(5S)-3-(4-bromo-3-fluorophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrFNO3/c11-8-2-1-6(3-9(8)12)13-4-7(5-14)16-10(13)15/h1-3,7,14H,4-5H2/t7-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGBKYDASQNOIHP-ZETCQYMHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)N1C2=CC(=C(C=C2)Br)F)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](OC(=O)N1C2=CC(=C(C=C2)Br)F)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrFNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-(4-bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B580381.png)